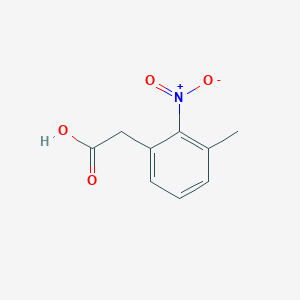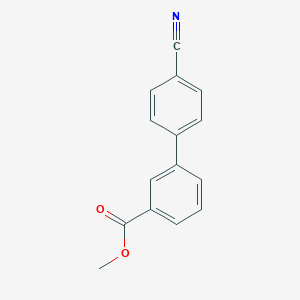
Methyl 3-(4-cyanophenyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 3-(4-cyanophenyl)benzoate” is a chemical compound with the molecular formula C15H11NO2 . It has a molecular weight of 237.26 . The IUPAC name for this compound is methyl 4’-cyano [1,1’-biphenyl]-3-carboxylate .
Molecular Structure Analysis
The molecular structure of “Methyl 3-(4-cyanophenyl)benzoate” consists of 32 bonds in total. There are 20 non-H bond(s), 14 multiple bond(s), 4 rotatable bond(s), 1 double bond(s), 1 triple bond(s), 12 aromatic bond(s), 2 six-membered ring(s), 1 ester(s) (aromatic), 1 secondary amine(s) (aromatic), and 1 nitrile(s) (aromatic) .Aplicaciones Científicas De Investigación
Organic Synthesis and Medicinal Chemistry
Specific Scientific Field
Organic synthesis and medicinal chemistry.
Summary of Application
Methyl 3-(4-cyanophenyl)benzoate serves as a versatile building block in the synthesis of various organic compounds. Researchers utilize it to create novel molecules with potential pharmaceutical applications.
Experimental Procedures
Results and Outcomes
Researchers have successfully incorporated this compound into drug candidates, targeting various diseases. Quantitative data on yields, purity, and pharmacological activity are reported in peer-reviewed literature .
Photophysical Studies
Specific Scientific Field
Physical chemistry and materials science.
Summary of Application
Methyl 3-(4-cyanophenyl)benzoate exhibits interesting photophysical properties. Researchers study its absorption and emission spectra, fluorescence quantum yield, and excited-state dynamics.
Experimental Procedures
Results and Outcomes
Researchers have elucidated the excited-state behavior of this compound, which contributes to the design of luminescent materials and sensors .
Materials Science: Liquid Crystals
Specific Scientific Field
Materials science and condensed matter physics.
Summary of Application
Methyl 3-(4-cyanophenyl)benzoate derivatives are employed in liquid crystal formulations. These compounds exhibit mesomorphic behavior, making them suitable for display technologies.
Experimental Procedures
Results and Outcomes
These liquid crystal materials find applications in liquid crystal displays (LCDs) and other electro-optical devices .
Agrochemicals
Specific Scientific Field
Agricultural chemistry and crop protection.
Summary of Application
Methyl 3-(4-cyanophenyl)benzoate derivatives are investigated for their pesticidal properties. Researchers explore their efficacy against pests and their impact on non-target organisms.
Experimental Procedures
Results and Outcomes
Promising results have been obtained, but further research is needed to optimize efficacy and minimize environmental impact .
Synthetic Methodology
Specific Scientific Field
Organic chemistry and synthetic methodology.
Summary of Application
Methyl 3-(4-cyanophenyl)benzoate serves as a synthetic intermediate for various transformations. Researchers develop new reactions using this compound.
Experimental Procedures
Results and Outcomes
The compound’s versatility has led to the development of novel synthetic routes and the discovery of valuable chemical transformations .
Computational Chemistry
Specific Scientific Field
Theoretical chemistry and computational modeling.
Summary of Application
Methyl 3-(4-cyanophenyl)benzoate is studied computationally to understand its electronic structure, reactivity, and interactions.
Computational Methods
Results and Outcomes
Computational studies provide insights into its behavior, aiding experimental design and interpretation .
Propiedades
IUPAC Name |
methyl 3-(4-cyanophenyl)benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2/c1-18-15(17)14-4-2-3-13(9-14)12-7-5-11(10-16)6-8-12/h2-9H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSCAOHCIPFFOIV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10405426 |
Source


|
| Record name | Methyl 3-(4-cyanophenyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10405426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(4-cyanophenyl)benzoate | |
CAS RN |
149505-91-9 |
Source


|
| Record name | Methyl 3-(4-cyanophenyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10405426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-Chloro-3,4-dihydro-1h-benzo[e][1,4]diazepine-2,5-dione](/img/structure/B178800.png)

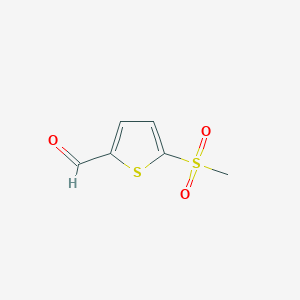


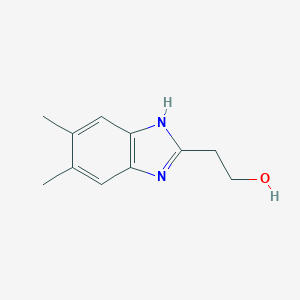
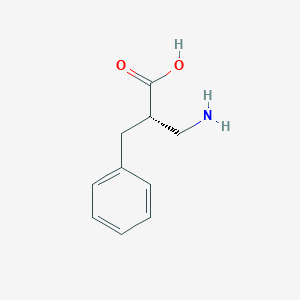
![6-(2,4-Dichlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B178831.png)



